N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14972336
Molecular Formula: C18H15FN6O
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15FN6O |
|---|---|
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C18H15FN6O/c19-14-3-6-17-16(9-14)13(10-21-17)7-8-20-18(26)12-1-4-15(5-2-12)25-11-22-23-24-25/h1-6,9-11,21H,7-8H2,(H,20,26) |
| Standard InChI Key | INVYMAQNIHWKJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4 |
Introduction
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound featuring a benzamide core linked to an ethyl side chain and a tetraazole ring. The presence of a fluorine atom on the indole ring is expected to enhance its pharmacological properties, potentially influencing its solubility and metabolic stability. This compound belongs to a class of indole derivatives known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
Chemical Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions to modify its structure and enhance biological activity. Common reactions include:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | N-bromosuccinimide (NBS) | Presence of light |
These reactions are crucial for developing analogs with improved properties.
Synthesis
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves several steps that require careful optimization to achieve high yields and purity of the final product. While specific synthesis protocols are not detailed in the available literature, the process likely involves forming the indole and tetraazole components before linking them to the benzamide core.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in cancer research and treatment. Its structural features indicate potential interactions with biological targets involved in cell proliferation and survival pathways. Techniques such as molecular docking and binding affinity assays are employed to elucidate these interactions.
Comparison with Analogous Compounds
Several compounds share structural similarities with N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide, including:
| Compound Name | Unique Features |
|---|---|
| N-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide | Bromine substitution may alter reactivity and biological activity. |
| N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide | Methyl group may influence solubility and interaction profiles. |
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide | Chlorine substitution can modify electronic properties and reactivity. |
These compounds highlight the uniqueness of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide due to its specific combination of functional groups.
Research Findings and Future Directions
Understanding how N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide interacts with biological targets is essential for its development as a therapeutic agent. Further research should focus on elucidating its molecular mechanisms and exploring its potential applications in various therapeutic areas.
Given the limitations in available literature, future studies should aim to provide detailed synthesis protocols, comprehensive biological activity profiles, and in-depth analysis of its pharmacokinetic properties. This will help in fully realizing the potential of this compound in drug development.
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